

Application Note: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Azidopiperidine[1]

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Compound of Interest

Compound Name: 4-Azidopiperidine hydrochloride

CAS No.: 852030-95-6

Cat. No.: B1471206

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Executive Summary

This guide details the physicochemical properties, safety protocols, and experimental workflows for utilizing 4-Azidopiperidine in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Unlike linear aliphatic azides, 4-Azidopiperidine serves as a heterobifunctional linker scaffold.[1] Its secondary amine allows for facile attachment to electrophilic targets (drugs, proteins, surfaces), while the C4-azide acts as a bioorthogonal handle for copper-free click chemistry with cyclooctynes (e.g., DBCO, BCN).

Key Advantages:

- **Bioorthogonality:** The azide moiety is inert to biological nucleophiles (amines, thiols) and reacts exclusively with strained alkynes.
- **Bifunctionality:** The piperidine nitrogen provides a distinct attachment point, enabling the conversion of carboxylic acid-containing molecules into azide-tagged probes.[1]
- **Solubility:** The piperidine ring enhances aqueous solubility compared to hydrophobic alkyl azides.

Chemical Identity & Safety Profile (Critical)

Physicochemical Properties[1]

- Compound Name: 4-Azidopiperidine (typically supplied as HCl or TFA salt).[1]
- CAS: 852030-95-6 (HCl salt).[1][2][3][4]
- Molecular Formula:

(Free base).
- Molecular Weight: 126.16 g/mol (Free base); ~162.62 g/mol (HCl salt).
- pKa: ~10-11 (Piperidine nitrogen).[1]

Energetic Safety Warning (E-E-A-T)

WARNING: Organic azides are potentially explosive. Stability is often estimated using the Carbon-to-Nitrogen (C/N) ratio.[1]

For 4-Azidopiperidine (

):

[1] Interpretation: This ratio is below the safety threshold of 3.0, indicating high energy content.

- Protocol: Always store and handle as the HCl salt (which is stable).
- Handling: If converting to the free base, never isolate it as a neat liquid or concentrate it to dryness. Keep it in solution at all times.
- Incompatibility: Avoid contact with strong acids (forms hydrazoic acid, ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">

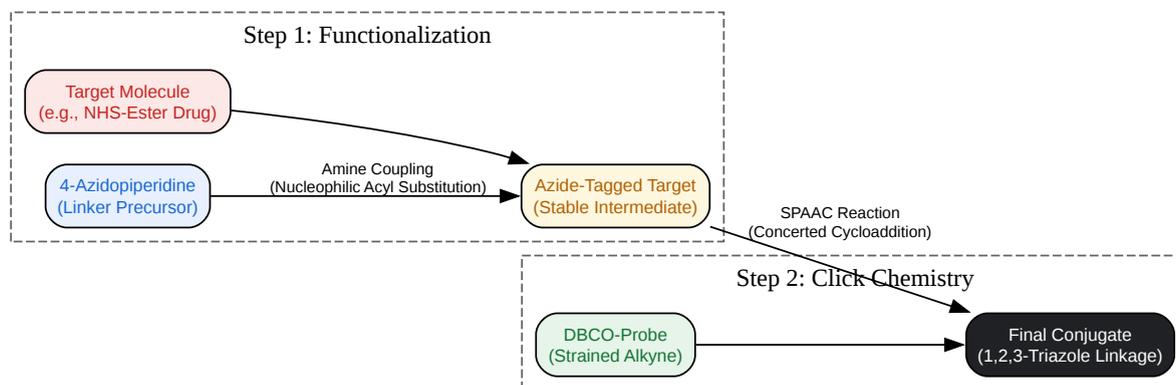
) and heavy metals (forms explosive metal azides).[5]

Mechanism of Action

SPAAC relies on the release of ring strain from a cyclooctyne (approx. 18 kcal/mol) to drive the cycloaddition with an azide. Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds without a toxic metal catalyst, making it biocompatible.[1][6][7][8][9][10]

Reaction Scheme

The secondary amine of 4-Azidopiperidine is first coupled to a Target Molecule (TM).[1] The resulting conjugate exposes the azide, which then reacts with a DBCO-functionalized Probe.



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Figure 1: Two-stage workflow converting a target molecule into a conjugate via 4-Azidopiperidine bridging.[1]

Experimental Protocols

Phase 1: Preparation of Azide-Tagged Target

Objective: Attach 4-Azidopiperidine to a molecule of interest (e.g., a carboxylic acid-containing drug or protein).[1]

Materials:

- Target Molecule (with Carboxylic Acid or NHS ester).[8][10]
- 4-Azidopiperidine HCl.[1][2][3][4]
- Coupling Agents (if using acid): EDC/NHS or HATU.

- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
- Solvent: DMF or DMSO (anhydrous).

Step-by-Step Protocol:

- Activation (If starting with Acid):
 - Dissolve Target Molecule (1 eq) in DMF.
 - Add HATU (1.2 eq) and DIPEA (3 eq).
 - Incubate for 15 minutes at Room Temperature (RT) to generate the active ester.
- Amine Coupling:
 - Add 4-Azidopiperidine HCl (1.2 – 1.5 eq) directly to the reaction mixture.
 - Note on Stoichiometry: Extra base (DIPEA) is required to neutralize the HCl salt of the piperidine. Ensure pH is >8.0 (check with wet pH paper).
 - Incubate for 2–4 hours at RT or overnight at 4°C.
- Purification:
 - Small Molecules: Dilute with Ethyl Acetate, wash with water/brine. The azide is stable to standard workup.[\[11\]](#) Purify via Flash Chromatography (Silica).
 - Proteins: Remove excess small molecules using a Desalting Column (PD-10) or Dialysis (MWCO appropriate for protein).[\[1\]](#)
- Validation:
 - Verify mass shift via LC-MS.[\[1\]](#) Expected mass increase: +124.1 Da (Mass of Azidopiperidine fragment minus H).

Phase 2: The SPAAC Reaction

Objective: React the Azide-Tagged Target with a DBCO/BCN probe.[\[1\]](#)

Materials:

- Azide-Tagged Target (from Phase 1).[1]
- DBCO-Probe (e.g., DBCO-Fluorophore, DBCO-PEG-Biotin).[1]
- Buffer: PBS pH 7.4 (for bio-samples) or MeOH/DMSO (for small molecules).

Step-by-Step Protocol:

- Reaction Setup:
 - Dissolve Azide-Tagged Target in reaction solvent (conc. 1–10 mg/mL preferred for fast kinetics).[1]
 - Add DBCO-Probe (1.5 – 2.0 molar equivalents).[1]
 - Note: SPAAC is second-order kinetics.[1] Higher concentrations dramatically increase reaction rate.
- Incubation:
 - Incubate at RT for 2–12 hours.
 - Optimization: If the reaction is slow, increase temperature to 37°C. Do not exceed 50°C to avoid azide decomposition.
- Monitoring:
 - LC-MS: Look for the disappearance of the Azide starting material and appearance of the Triazole adduct.
 - UV-Vis: DBCO has a characteristic absorbance at ~309 nm.[1] As the triazole forms, this peak decreases.
- Quenching (Optional):

- If excess DBCO persists and interferes with downstream applications, add excess Sodium Azide (NaN₃) or a small azide-containing scavenger to consume unreacted DBCO.

Troubleshooting & Optimization Guide

Issue	Probable Cause	Corrective Action
Low Yield in Phase 1	Incomplete Neutralization	The HCl salt of 4-azidopiperidine requires at least 1 eq of base to free the amine. ^[1] Use 3–4 eq of DIPEA total.
Slow SPAAC Kinetics	Steric Hindrance	The secondary azide on the piperidine ring is more sterically hindered than a primary alkyl azide. Increase DBCO equivalents (up to 5x) or time (overnight).
Precipitation	Solubility Mismatch	DBCO reagents are often hydrophobic. Add 5–20% DMSO or DMF to the aqueous buffer to maintain solubility.
Side Products	Thiol-Yne Reaction	Strained alkynes (DBCO) can react with free thiols (cysteines) if left too long. ^[1] Alkylate free thiols with iodoacetamide before adding DBCO if this is a risk.

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